molecular formula C11H18N4 B13349494 (4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methanamine

(4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methanamine

Cat. No.: B13349494
M. Wt: 206.29 g/mol
InChI Key: HLRUWNKASYTCPP-UHFFFAOYSA-N
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Description

(4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methanamine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of (4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methanamine can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-6-chloropyrimidine with piperidine under suitable reaction conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then treated with methanamine to yield the final product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the compound.

Chemical Reactions Analysis

(4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Scientific Research Applications

(4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

(4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methanamine can be compared with other similar compounds, such as:

  • 4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl)methanamine
  • 4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine

These compounds share a similar pyrimidine core structure but differ in the substituent groups attached to the pyrimidine ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methanamine

InChI

InChI=1S/C11H18N4/c1-9-7-11(14-10(8-12)13-9)15-5-3-2-4-6-15/h7H,2-6,8,12H2,1H3

InChI Key

HLRUWNKASYTCPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)CN)N2CCCCC2

Origin of Product

United States

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